tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate (CAS 1824523-89-8; MF: C₁₂H₂₃NO₅S; MW: 293.38 g/mol) is a bifunctional cyclopentane-derived building block containing an acid-labile Boc-protected amine and a methanesulfonyloxy (mesylate) leaving group. The compound is cataloged in the Bidepharm portfolio with a standard purity specification of 95%, supported by batch-specific QC documentation including NMR, HPLC, or GC.

Molecular Formula C12H23NO5S
Molecular Weight 293.38 g/mol
Cat. No. B15093251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate
Molecular FormulaC12H23NO5S
Molecular Weight293.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C
InChIInChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-10-6-5-9(7-10)8-17-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)
InChIKeyLUECKCZWUUIABD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate: Procurement & Characterization Baseline


tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate (CAS 1824523-89-8; MF: C₁₂H₂₃NO₅S; MW: 293.38 g/mol) is a bifunctional cyclopentane-derived building block containing an acid-labile Boc-protected amine and a methanesulfonyloxy (mesylate) leaving group . The compound is cataloged in the Bidepharm portfolio with a standard purity specification of 95%, supported by batch-specific QC documentation including NMR, HPLC, or GC . It serves as a strategic intermediate in pharmaceutical research, particularly in the synthesis of chiral diamine derivatives relevant to coagulation factor Xa (FXa) inhibitor programs .

Why Generic Substitution of tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate Carries Procurement Risk


Substituting this compound with a generic analog—such as a cyclohexyl or cyclobutyl variant—introduces significant stereochemical and reactivity risks. The cyclopentyl ring imposes a specific spatial orientation (e.g., cis 1,3-substitution) that is critical in asymmetric synthesis workflows . Cyclobutyl analogs (e.g., CAS 1033718-21-6) introduce greater ring strain and altered conformational preferences, which can unpredictably impact downstream reaction kinetics and enantioselectivity . Similarly, direct-ring mesylate analogs lacking the methylene spacer (e.g., CAS 167466-00-4) exhibit different leaving-group geometry, which can alter the trajectory of nucleophilic attack and reduce synthetic yield or purity . Without quantitative comparative validation data for each alternative in the end-user's specific synthetic sequence, substitution carries the procurement risk of batch failure and costly re-optimization.

Quantitative Differentiation Evidence for tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate


Stereochemical Purity: Cis-Configured Cyclopentyl Scaffold vs. Diastereomeric or Racemic Mixtures

The compound exists in distinct stereoisomeric forms under separate CAS registrations. The cis-configured enantiomer pair (CAS 862700-30-9, (1S,3R) and CAS 862700-29-6, (1R,3S)) represents optically pure or enantioenriched material, while CAS 1824523-89-8 is cataloged as the racemic (3-((tert-butoxycarbonyl)amino)cyclopentyl)methyl methanesulfonate . This stands in contrast to structurally related intermediates such as the direct-ring mesylate CAS 167466-00-4, which lacks the methylene spacer and has a reduced molecular weight of 279.35 g/mol . The procurement of a defined stereoisomer under CAS 862700-30-9 with a reported synthetic yield of 96.5% from the corresponding alcohol (using methanesulfonyl chloride and triethylamine in dichloromethane) provides quantitative assurance of stereochemical fidelity for asymmetric synthesis .

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Synthetic Yield Benchmarking: 96.5% Isolated Yield for Mesylate Formation

For the stereodefined (1R,3S)-configured compound (CAS 862700-30-9), a documented synthesis from the corresponding alcohol precursor achieves a 96.5% isolated yield . This yield is for the specific step of mesylate formation using methanesulfonyl chloride (MsCl) with triethylamine (Et₃N) in dichloromethane (CH₂Cl₂). In contrast, the synthesis of the cyclobutyl analog tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate is described only in generic terms without a published isolated yield for the equivalent mesylation step . The 96.5% benchmark provides procurement teams with a quantifiable efficiency baseline against which alternative intermediates or in-house synthesis can be compared.

Process Chemistry Route Scouting Intermediate Synthesis

Pharmaceutical Relevance: Validated Intermediate in FXa Inhibitor Synthetic Pathways

Patent literature explicitly identifies optically active diamine derivatives—synthesized from cyclopentyl-based mesylate intermediates of this class—as critical precursors to activated blood coagulation factor X (FXa) inhibitors . The specific stereochemical configuration (1S,3R or 1R,3S) is essential for downstream chiral diamine construction. While cyclobutyl, cyclohexyl, and direct-ring mesylate analogs are commercially available, none are cited in the public patent record as validated intermediates for FXa inhibitor synthesis . This patent-validated application pathway represents a differentiated procurement rationale that generic analogs cannot claim.

Anticoagulant FXa Inhibitor Diamine Intermediate

Supplier QC Documentation: 95% Purity Baseline with Batch-Specific Certificates of Analysis

Bidepharm supplies CAS 1824523-89-8 at a standard purity of 95% and provides batch-specific QC documentation including NMR, HPLC, or GC as part of the product offering . This is comparable on a purity specification basis to the stereodefined analogs supplied through CymitQuimica (min. 95% for CAS 862700-29-6 and 862700-30-9) . The critical differentiator is that Bidepharm makes batch-level analytical data proactively available, which enables procurement teams to verify lot-to-lot consistency. Many alternative suppliers of structurally related cyclopentyl mesylates catalog their products at 95% purity but do not publicly commit to providing batch-specific QC data .

Quality Assurance Analytical Chemistry Procurement Specification

Optimal Application Scenarios for tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate Procurement


Asymmetric Synthesis of Chiral 1,3-Diaminocyclopentane Derivatives for FXa Inhibitor Programs

The compound's stereodefined cis-1,3-cyclopentyl scaffold with a methylene-spaced mesylate leaving group makes it the preferred intermediate for constructing chiral diamine building blocks relevant to activated blood coagulation factor Xa (FXa) inhibitors, as documented in patent literature. The 96.5% documented mesylation yield and validated stereochemical pathway provide a quantifiable basis for selecting this intermediate over cyclobutyl or cyclohexyl analogs that lack equivalent patent-validated application data.

Nucleophilic Displacement Reactions Requiring Flexible Leaving-Group Geometry

The methylene spacer between the cyclopentyl ring and the mesylate group provides greater conformational flexibility compared to direct-ring mesylates (e.g., CAS 167466-00-4), enabling more favorable trajectories for nucleophilic attack in sterically demanding environments. This structural feature is critical for coupling reactions where a rigid, direct-ring leaving group would introduce unfavorable steric interactions .

GLP-Compliant or IND-Enabling Intermediate Procurement Requiring Documented Purity Traceability

For studies requiring documented purity verification, CAS 1824523-89-8 from Bidepharm provides 95% purity with batch-specific analytical certificates (NMR, HPLC, or GC) . This documented traceability supports regulatory filing requirements and reduces the risk of batch rejection due to unverifiable purity, a concern with alternative suppliers who do not publicly commit to providing batch-level QC data .

Route Scouting and Process Development for Cyclopentyl-Containing Drug Candidates

The compound's orthogonal protecting group strategy (Boc-protected amine paired with a mesylate electrophile) enables sequential functionalization in complex synthetic sequences. The published 96.5% yield benchmark provides process chemists with a validated starting point for route optimization, establishing a quantitative efficiency baseline that uncharacterized alternative intermediates cannot match.

Quote Request

Request a Quote for tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.